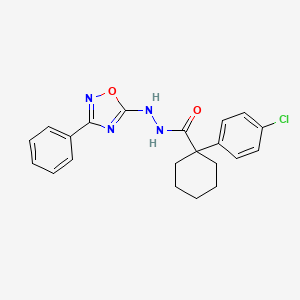![molecular formula C16H22N2O B7431215 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane, also known as MTBD or MTD, is a chemical compound that belongs to the family of tricyclic antidepressants. It has been found to possess potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane is not fully understood. However, it is believed to exert its therapeutic effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane has been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission. This mechanism of action is similar to that of other tricyclic antidepressants.
Biochemical and Physiological Effects:
3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with improved mood and decreased anxiety. 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane has also been found to modulate the expression of genes involved in neuroplasticity and synaptic function, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and use in experiments. 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane has also been extensively studied for its potential therapeutic effects, which provides a strong rationale for its use in experiments. However, there are also some limitations to the use of 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane in lab experiments. It has been found to have some side effects, such as sedation and anticholinergic effects, which may affect the interpretation of results. Additionally, the exact mechanism of action of 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane. One area of research is the development of more selective and potent analogs of 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane that may have improved therapeutic effects and fewer side effects. Another area of research is the investigation of the long-term effects of 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane on brain function and behavior. Additionally, the use of 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane in combination with other drugs for the treatment of neurological and psychiatric disorders is an area of active research. Finally, the investigation of the potential use of 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane in the treatment of drug addiction and withdrawal symptoms is an area of growing interest.
Synthesemethoden
3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzyl chloride with 1,2,3,4-tetrahydroisoquinoline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by cyclization of the reduced intermediate with acetic anhydride and phosphoric acid. This synthesis method has been optimized to achieve high yields and purity of 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been found to possess antidepressant, anxiolytic, and antipsychotic properties, which make it a promising candidate for the treatment of these disorders. 3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-19-14-4-2-13(3-5-14)8-18-11-15-6-7-16(15,12-18)10-17-9-15/h2-5,17H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKIDNJCGSTBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC34CCC3(C2)CNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-tert-butylphenyl)-N-[2-(4-ethylpiperazin-1-yl)propyl]-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431137.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1R,2R)-2-methoxycyclohexyl]quinoline-4-carboxamide](/img/structure/B7431141.png)
![2-[(2-fluorophenyl)methoxy]-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B7431155.png)
![6-methoxy-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7431159.png)

![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)
![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)

![N-[6-(cyclopropanecarbonylamino)spiro[3.3]heptan-2-yl]quinoline-2-carboxamide](/img/structure/B7431199.png)
![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)
![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)